molecular formula C15H12O4 B6401201 3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1261924-65-5

3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%

Cat. No. B6401201
CAS RN: 1261924-65-5
M. Wt: 256.25 g/mol
InChI Key: GOHODPWXULKYMU-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 3-M-4-MDPB) is a commonly used compound in scientific research. It is a phenylbenzoic acid derivative and is typically used as a reagent for the synthesis of other compounds. 3-M-4-MDPB has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in laboratory experiments.

Scientific Research Applications

3-M-4-MDPB has been widely used in scientific research due to its ability to act as a reagent for the synthesis of other compounds. It has been used in the synthesis of various organic compounds, such as phenylacetic acids, phenylpropionic acids, and 3-methylbenzofurans. Additionally, 3-M-4-MDPB has been used as a substrate for enzyme assays, and has been used to study the interaction of various enzymes with their substrates. Furthermore, 3-M-4-MDPB has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antidiabetic agents.

Mechanism of Action

The mechanism of action of 3-M-4-MDPB is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-M-4-MDPB has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, such as acyl-CoA oxidase and acyl-CoA dehydrogenase. Furthermore, 3-M-4-MDPB has also been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as aldose reductase and glucose-6-phosphatase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-M-4-MDPB have been studied extensively. The compound has been found to have anti-inflammatory, antioxidant, and anti-diabetic properties. Additionally, 3-M-4-MDPB has been found to have anti-cancer properties, and has been found to inhibit the growth of certain types of cancer cells. Furthermore, 3-M-4-MDPB has been found to be effective in the treatment of certain neurological disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

The use of 3-M-4-MDPB in laboratory experiments has several advantages. The compound is relatively inexpensive and is easy to obtain. Additionally, it is relatively stable and has a long shelf-life. Furthermore, 3-M-4-MDPB is soluble in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. However, there are also some limitations to the use of 3-M-4-MDPB in laboratory experiments. The compound is toxic and should be handled with care. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of 3-M-4-MDPB are numerous. The compound could be used to develop new pharmaceuticals, such as anti-cancer drugs and drugs for the treatment of neurological disorders. Additionally, 3-M-4-MDPB could be used to develop new compounds for use in laboratory experiments, such as new reagents for the synthesis of organic compounds. Furthermore, 3-M-4-MDPB could be used to study the interaction of various enzymes with their substrates, as well as to study the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 3-M-4-MDPB is a multi-step process that involves the reaction of two compounds, 3-methylbenzoic acid (3-MBA) and 3,4-methylenedioxyphenyl acetic acid (3,4-MDPAA). The reaction of these two compounds is catalyzed by a strong organic acid, such as sulfuric acid, and is typically conducted in a solvent such as acetonitrile. The reaction is typically heated to a temperature of around 120°C and is allowed to proceed for several hours. After the reaction is complete, the product is then isolated and purified using various chromatographic techniques.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-6-11(15(16)17)2-4-12(9)10-3-5-13-14(7-10)19-8-18-13/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHODPWXULKYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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